- Determination of modulus and phase of the complex amplitude transmission of arbitrary electron microscopic objects using off-axis image plane holography, Optik (Jena, 1974, 39(5), 585-8

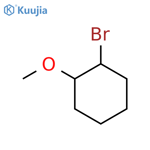

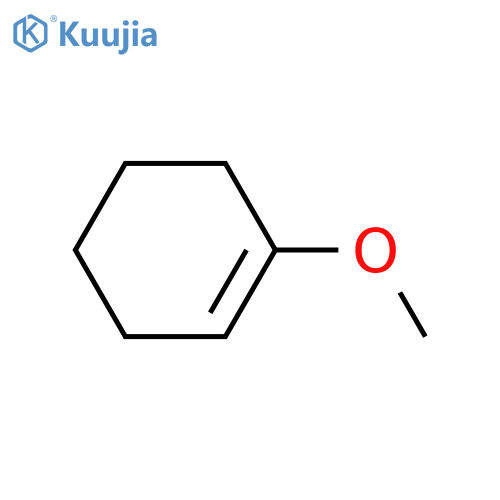

Cas no 931-57-7 (1-methoxycyclohex-1-ene)

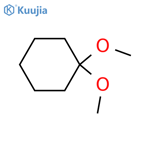

1-methoxycyclohex-1-ene structure

商品名:1-methoxycyclohex-1-ene

1-methoxycyclohex-1-ene 化学的及び物理的性質

名前と識別子

-

- Cyclohexene, 1-methoxy-

- 1-Methoxy-1-cyclohexene

- 1-Methoxycyclohexene

- 1-Methoxycyclohexene Discontinued See M262395

- 1-Cyclohexen-1-ylmethylether

- 1-methoxy-cyclohexen

- 2,3,4,5-Tetrahydroanisole

- cyclohexanone enol methyl ether

- Cyclohexanone methyl enol ether

- Cyclohexene,1-methoxy

- cyclohexenyl methyl ether

- Ether,1-cyclohexen-1-ylmethyl

- methoxycyclohexene

- methyl 1-cyclohexenyl ether

- 1-Methoxycyclohexene (ACI)

- Ether, 1-cyclohexen-1-yl methyl (6CI, 7CI, 8CI)

- 1-Cyclohexen-1-yl methyl ether

- 1-methoxycyclohex-1-ene

- D87534

- FT-0671204

- InChI=1/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H

- 1-methoxy-cyclohexene

- A22412

- 931-57-7

- Discontinued See M262395

- MFCD00060822

- DTXSID70239269

- Discontinued See M262395'

- NS00122132

- EN300-93083

- SCHEMBL46404

- AKOS006272959

- Ether, 1-cyclohexen-1-yl methyl

- DB-023685

- CHEBI:230282

- DTXCID40161760

-

- MDL: MFCD00060822

- インチ: 1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3

- InChIKey: HZFQGYWRFABYSR-UHFFFAOYSA-N

- ほほえんだ: O(C)C1CCCCC=1

計算された属性

- せいみつぶんしりょう: 112.088815g/mol

- ひょうめんでんか: 0

- XLogP3: 2

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 112.088815g/mol

- 単一同位体質量: 112.088815g/mol

- 水素結合トポロジー分子極性表面積: 9.2Ų

- 重原子数: 8

- 複雑さ: 94.6

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 0.9±0.1 g/cm3

- ふってん: 165.3±19.0 °C at 760 mmHg

- フラッシュポイント: 44.7±17.2 °C

- PSA: 9.23000

- LogP: 2.09070

- じょうきあつ: 2.5±0.3 mmHg at 25°C

1-methoxycyclohex-1-ene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-methoxycyclohex-1-ene 税関データ

- 税関コード:2909209000

- 税関データ:

中国税関コード:

2909209000概要:

2909290000ナフタレンエーテルシクロエーテル[ハロゲン化、スルホン化、亜硝化または亜硝化誘導体、および上記環状テルペンエーテル誘導体を含む]。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

要約:

290929090000その他の環化、環化または環化エーテルおよびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1-methoxycyclohex-1-ene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D121305-100ml |

1-METHOXYCYCLOHEXENE |

931-57-7 | 95% | 100ml |

$1380 | 2024-08-03 | |

| Enamine | EN300-93083-0.25g |

1-methoxycyclohex-1-ene |

931-57-7 | 95% | 0.25g |

$781.0 | 2024-05-21 | |

| Enamine | EN300-93083-0.05g |

1-methoxycyclohex-1-ene |

931-57-7 | 95% | 0.05g |

$714.0 | 2024-05-21 | |

| Enamine | EN300-93083-0.5g |

1-methoxycyclohex-1-ene |

931-57-7 | 95% | 0.5g |

$816.0 | 2024-05-21 | |

| eNovation Chemicals LLC | D121305-100ml |

1-METHOXYCYCLOHEXENE |

931-57-7 | 95% | 100ml |

$1380 | 2025-02-21 | |

| eNovation Chemicals LLC | D121305-50ml |

1-METHOXYCYCLOHEXENE |

931-57-7 | 95% | 50ml |

$880 | 2025-02-21 | |

| eNovation Chemicals LLC | D121305-50ml |

1-METHOXYCYCLOHEXENE |

931-57-7 | 95% | 50ml |

$880 | 2025-02-28 | |

| Enamine | EN300-93083-1.0g |

1-methoxycyclohex-1-ene |

931-57-7 | 95% | 1.0g |

$849.0 | 2024-05-21 | |

| Enamine | EN300-93083-5.0g |

1-methoxycyclohex-1-ene |

931-57-7 | 95% | 5.0g |

$943.0 | 2024-05-21 | |

| eNovation Chemicals LLC | D121305-50ml |

1-METHOXYCYCLOHEXENE |

931-57-7 | 95% | 50ml |

$880 | 2024-08-03 |

1-methoxycyclohex-1-ene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

リファレンス

- Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalides, Journal of the American Chemical Society, 1983, 105(23), 6907-15

合成方法 4

はんのうじょうけん

リファレンス

- C-O coupling of Malonyl Peroxides with Enol Ethers via [5+2] Cycloaddition: Non-Rubottom Oxidation, Advanced Synthesis & Catalysis, 2019, 361(13), 3173-3181

合成方法 5

合成方法 6

合成方法 7

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide

リファレンス

- Formation of enol ethers by alkylation of ketones, Chemical Communications (London), 1966, (2),

合成方法 10

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol

リファレンス

- Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and Enantioselectivity, Journal of Organic Chemistry, 2003, 68(21), 8088-8091

合成方法 11

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate

リファレンス

- An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reaction, Journal of the Chemical Society, 1986, (5), 829-36

合成方法 12

合成方法 13

はんのうじょうけん

リファレンス

- Radical reactions of N-haloamides with olefins. Part XI. The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstraction, Canadian Journal of Chemistry, 1981, 59(2), 431-50

合成方法 14

はんのうじょうけん

1.1 Reagents: Iodine Catalysts: Dibromobis(triphenylphosphine)palladium Solvents: Methanol

1.2 Reagents: Oxygen

1.2 Reagents: Oxygen

リファレンス

- Mild alkane functionalization leading to ethers: oxidative alkoxylation of cyclohexane with the dibromobis(phosphine)palladium(II)-sodium alkoxide system, Mendeleev Communications, 1997, (5), 205-206

合成方法 15

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid ; 2 h, rt

リファレンス

- Acid-sensitive amphiphilic block copolymer and its self-organization micelle and application, China, , ,

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Solvents: Tetrahydrofuran ; -78 °C

リファレンス

- Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation, Journal of Organic Chemistry, 2019, 84(17), 10860-10869

合成方法 18

はんのうじょうけん

リファレンス

- Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonates, Journal of the Chemical Society, 1986, (9), 1595-8

合成方法 19

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

リファレンス

- The Peterson olefination reaction, Organic Reactions (Hoboken, 1990, 38,

合成方法 20

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid ; rt; 1 h, rt

リファレンス

- Polyacetal or polyketal and ether polymers, their conjugates, and therapeutic use, World Intellectual Property Organization, , ,

1-methoxycyclohex-1-ene Raw materials

- Tetramethoxysilane

- 1,1-Dimethoxycyclohexane

- rac-(1R,2R)-1-bromo-2-methoxycyclohexane

- Cyclohexanol, 2-methoxy-2-(trimethylsilyl)-, cis-

- 2-Cyclohexen-1-one Dimethylketal

- Cyclohexene, 1-iodo-

1-methoxycyclohex-1-ene Preparation Products

1-methoxycyclohex-1-ene 関連文献

-

1. A comprehensive study of [2?+?2] cycloadditions and ene reactions of alkynyl chromium and tungsten carbene complexes with enol ethers and ketene acetals and of the stereochemistry of the electrocyclic ring opening of cyclobutenyl carbene complexesWilliam D. Wulff,Katherine L. Faron,Jing Su,James P. Springer,Arnold L. Rheingold J. Chem. Soc. Perkin Trans. 1 1999 197

-

Audrey Denicourt-Nowicki,Bastien Léger,Alain Roucoux Phys. Chem. Chem. Phys. 2011 13 13510

-

Shiqi Wang,Flavia Fontana,Mohammad-Ali Shahbazi,Hélder A. Santos Chem. Commun. 2021 57 4212

-

4. An efficient synthesis of functionalized tricyclo[6.3.1.01,6]dodec-4-enes by a stereoselective intramolecular Diels–Alder reactionKozo Shishido,Kou Hiroya,Yutaka Ueno,Keiichiro Fukumoto,Tetsuji Kametani,Toshio Honda J. Chem. Soc. Perkin Trans. 1 1986 829

-

5. Generation and solution-phase behaviour of some 2-halogeno-1,3-ring-fused cyclopropenesMartin G. Banwell,Madelaine Corbett,Jacqueline Gulbis,Maureen F. Mackay,Monica E. Reum J. Chem. Soc. Perkin Trans. 1 1993 945

931-57-7 (1-methoxycyclohex-1-ene) 関連製品

- 1614-82-0(2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene)

- 69125-55-9(4-Methoxycyclohex-3-enol)

- 9003-96-7(Poly(vinyl stearyl ether))

- 110-87-2(3,4-Dihydro-2H-pyran)

- 61597-37-3(2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol)

- 19740-90-0((1R,4Z,8S)-9-oxabicyclo6.1.0non-4-ene)

- 1072-59-9(1-Methoxycyclopentene)

- 50438-51-2(1-Methoxycyclooctene)

- 115-18-4(1,1-Dimethyl-2-propen-1-ol)

- 765-14-0(Dodecyl vinyl ether)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:931-57-7)1-甲氧基环己烯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ